molecular formula C8H20O7P2 B13823737 Dibutyl phosphono phosphate CAS No. 28901-77-1

Dibutyl phosphono phosphate

Cat. No.: B13823737
CAS No.: 28901-77-1
M. Wt: 290.19 g/mol
InChI Key: WBJBEMDHFMUSAY-UHFFFAOYSA-N
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Description

Dibutyl phosphono phosphate is an organophosphorus compound with the chemical formula C8H19O4P. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl phosphono phosphate can be synthesized through the esterification of phosphoric acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions. The general reaction is as follows:

H3PO4+2C4H9OH(C4H9O)2PO2H+H2O\text{H}_3\text{PO}_4 + 2\text{C}_4\text{H}_9\text{OH} \rightarrow (\text{C}_4\text{H}_9\text{O})_2\text{PO}_2\text{H} + \text{H}_2\text{O} H3​PO4​+2C4​H9​OH→(C4​H9​O)2​PO2​H+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutyl phosphono phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Dibutyl phosphono phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

    Biology: It serves as a precursor for the synthesis of biologically active phosphonates.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: It is used as a flame retardant, plasticizer, and anti-wear agent in lubricants.

Mechanism of Action

The mechanism of action of dibutyl phosphono phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic processes. In industrial applications, its flame-retardant properties are attributed to its ability to form a protective char layer on the surface of materials, preventing the spread of flames.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phosphate: Similar in structure but lacks the phosphono group.

    Diethyl phosphono phosphate: Similar but with ethyl groups instead of butyl groups.

    Triphenyl phosphate: Contains phenyl groups instead of butyl groups.

Uniqueness

Dibutyl phosphono phosphate is unique due to its specific combination of butyl groups and the phosphono group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both hydrophobicity and reactivity with nucleophiles are desired.

Properties

CAS No.

28901-77-1

Molecular Formula

C8H20O7P2

Molecular Weight

290.19 g/mol

IUPAC Name

dibutyl phosphono phosphate

InChI

InChI=1S/C8H20O7P2/c1-3-5-7-13-17(12,14-8-6-4-2)15-16(9,10)11/h3-8H2,1-2H3,(H2,9,10,11)

InChI Key

WBJBEMDHFMUSAY-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OP(=O)(O)O

Origin of Product

United States

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